1-Methyl-2-Thiophen-2-yl-ethylamin

Übersicht

Beschreibung

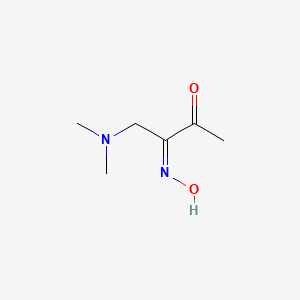

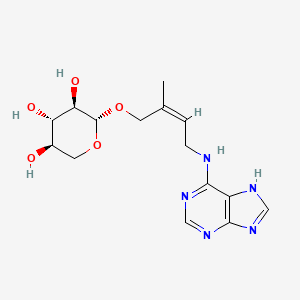

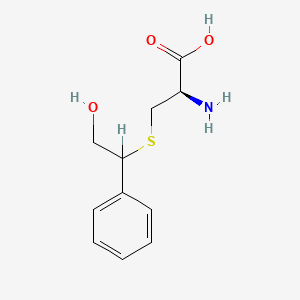

Thiopropamine (hydrochloride) is a stimulant drug that is an analogue of amphetamine, where the phenyl ring has been replaced by a thiophene group. It exhibits similar stimulant effects to amphetamine but with approximately one-third the potency . The compound is primarily used for forensic and research applications .

Wissenschaftliche Forschungsanwendungen

Thiopropamin (Hydrochlorid) wird hauptsächlich in forensischen und Forschungsanwendungen eingesetzt. Es dient als analytischer Referenzstandard in der Forensik und Toxikologie . Zusätzlich wird es in Studien eingesetzt, die die pharmakologischen Eigenschaften von Stimulanzien und ihre Auswirkungen auf das zentrale Nervensystem untersuchen .

5. Wirkmechanismus

Thiopropamin (Hydrochlorid) wirkt als Noradrenalin-Dopamin-Wiederaufnahmehemmer und/oder Freisetzungsmittel . Es wird wahrscheinlich zu aktivem 4-Hydroxymethiopropamin und Thiophen-S-oxiden metabolisiert, die in der Leber durch Cytochrom-P450-Enzyme weiter deaminiert werden und sie in inaktives 1-(Thiophen-2-yl)-2-propan-2-on umwandeln . Propan-2-amine, einschließlich Thiopropamin, werden nicht durch Monoaminooxidasen metabolisiert und wirken oft als kompetitive Monoaminooxidase-Inhibitoren .

Wirkmechanismus

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .

Mode of Action

It is known that thiophene derivatives can interact with various targets to exert their biological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

1-Methyl-2-thiophen-2-yl-ethylamine plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins and other biomolecules, affecting their function. For instance, it can inhibit or activate specific enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

1-Methyl-2-thiophen-2-yl-ethylamine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing the production of proteins essential for cellular functions .

Molecular Mechanism

The mechanism of action of 1-Methyl-2-thiophen-2-yl-ethylamine involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2-thiophen-2-yl-ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-thiophen-2-yl-ethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

1-Methyl-2-thiophen-2-yl-ethylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolic processing. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of metabolites that are further processed and excreted. These metabolic pathways influence the compound’s overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, 1-Methyl-2-thiophen-2-yl-ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

1-Methyl-2-thiophen-2-yl-ethylamine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall impact on cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiopropamine (hydrochloride) can be synthesized through a multi-step process. The synthesis begins with the reaction of thiophen-2-yl magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane. Finally, the bromopropane is reacted with methylamine to yield 1-(thiophen-2-yl)-2-methylaminopropane .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiopropamin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Reduktion: Die Reduktion von Thiopropamin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen können an der Aminogruppe oder am Thiophenring auftreten, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Hauptprodukte:

Oxidation: Thiophen-S-oxide und 4-Hydroxymethiopropamin.

Reduktion: Reduzierte Thiopropamin-Derivate.

Substitution: Verschiedene substituierte Thiopropamin-Derivate.

Vergleich Mit ähnlichen Verbindungen

Thiopropamin (Hydrochlorid) ähnelt anderen Amphetamin-Analoga wie Methiopropamin und Methamphetamin. Es ist einzigartig aufgrund des Ersatzes des Phenylrings durch eine Thiophengruppe, was zu unterschiedlichen pharmakologischen Eigenschaften führt .

Ähnliche Verbindungen:

Methiopropamin: Ein Thiophenring-basiertes Strukturanalogon von Methamphetamin mit ähnlichen stimulierenden Wirkungen, aber unterschiedlichen Stoffwechselwegen.

Methamphetamin: Ein starkes Stimulans des zentralen Nervensystems mit einer Phenylringstruktur, das eine höhere Potenz als Thiopropamin aufweist.

Die einzigartige Struktur und das pharmakologische Profil von Thiopropamin machen es zu einer wertvollen Verbindung für Forschungs- und forensische Anwendungen.

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVQQTOGYLBBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424381 | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-93-3 | |

| Record name | 2-(2-Aminopropyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopropamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPROPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N60H4ZDD14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 1-(thiophen-2-yl)propan-2-amine in the context of the provided research?

A1: The research article focuses on providing a collection of ¹H NMR spectra for various classical and novel psychoactive substances (NPS) to aid in their identification by forensic and harm-reduction organizations. 1-(thiophen-2-yl)propan-2-amine, also known as 1-Methyl-2-thiophen-2-yl-ethylamine, is mentioned as one of the compounds included in this spectral database []. This suggests that it belongs to a class of substances with potential psychoactive effects that may emerge as NPS.

Q2: Why is compiling ¹H NMR spectra for compounds like 1-(thiophen-2-yl)propan-2-amine important?

A2: Having a readily available and experimentally uniform database of ¹H NMR spectra is crucial for the timely identification of NPS like 1-(thiophen-2-yl)propan-2-amine. This is especially important because these substances often appear sporadically and their identification can be challenging for traditional analytical techniques. The information provided by the spectra helps forensic teams and harm-reduction organizations to quickly and accurately identify these compounds, understand their potential risks, and implement appropriate responses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)

![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1235364.png)